(2S)-1-[(1R,3S,4S,6R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-3-carbonyl]pyrrolidine-2-carbonitrile
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Overview
Description
(2S)-1-[(1R,3S,4S,6R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-3-carbonyl]pyrrolidine-2-carbonitrile is a dipeptidyl peptidase 4 (DPP) inhibitor with antihyperglycemic activity . It is primarily used in scientific research and is not intended for human consumption . The compound has a molecular weight of 235.28 and a chemical formula of C12H17N3O2 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of (2S)-1-[(1R,3S,4S,6R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-3-carbonyl]pyrrolidine-2-carbonitrile involves several synthetic routes and reaction conditions. One common method includes the use of specific reagents and solvents to achieve the desired purity and yield . The compound is typically synthesized in a laboratory setting under controlled conditions to ensure its stability and effectiveness .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade equipment and reagents to produce the compound in bulk quantities . The production methods are designed to maintain the compound’s purity and stability while minimizing production costs .
Chemical Reactions Analysis
Types of Reactions: (2S)-1-[(1R,3S,4S,6R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-3-carbonyl]pyrrolidine-2-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its properties .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various solvents . The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired outcomes .
Major Products Formed: The major products formed from the reactions involving this compound depend on the specific reagents and conditions used . These products are typically analyzed to ensure their purity and effectiveness .
Scientific Research Applications
(2S)-1-[(1R,3S,4S,6R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-3-carbonyl]pyrrolidine-2-carbonitrile has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry . In chemistry, it is used as a reagent for various reactions and studies . In biology, it is used to study the effects of DPP inhibition on cellular processes . In medicine, it is used to investigate potential treatments for hyperglycemia and other metabolic disorders . In industry, it is used in the development of new drugs and therapeutic agents .
Mechanism of Action
(2S)-1-[(1R,3S,4S,6R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-3-carbonyl]pyrrolidine-2-carbonitrile exerts its effects by inhibiting dipeptidyl peptidase 4 (DPP), an enzyme involved in the regulation of glucose metabolism . By inhibiting DPP, this compound helps to reduce blood glucose levels and improve insulin sensitivity . The molecular targets and pathways involved in this mechanism include various signaling pathways related to glucose metabolism and insulin regulation .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to (2S)-1-[(1R,3S,4S,6R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-3-carbonyl]pyrrolidine-2-carbonitrile include other DPP inhibitors such as sitagliptin, saxagliptin, and linagliptin . These compounds share similar mechanisms of action but differ in their chemical structures and pharmacokinetic properties .
Uniqueness: This compound is unique in its specific chemical structure and its ability to inhibit DPP with high potency and selectivity . This makes it a valuable tool for scientific research and potential therapeutic applications .
Properties
CAS No. |
851510-67-3 |
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Molecular Formula |
C12H17N3O2 |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
(2S)-1-[(1R,3S,4S,6R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-3-carbonyl]pyrrolidine-2-carbonitrile |
InChI |
InChI=1S/C12H17N3O2/c13-6-8-2-1-3-15(8)12(17)11-7-4-9(14-11)10(16)5-7/h7-11,14,16H,1-5H2/t7-,8-,9+,10+,11-/m0/s1 |
InChI Key |
FVTNKOGXEQXHHE-DAWVFNFOSA-N |
SMILES |
C1CC(N(C1)C(=O)C2C3CC(N2)C(C3)O)C#N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@@H]2[C@H]3C[C@@H](N2)[C@@H](C3)O)C#N |
Canonical SMILES |
C1CC(N(C1)C(=O)C2C3CC(N2)C(C3)O)C#N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ASP-4000 free base |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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